Dess-Martin periodinane

Catalog No.
S582533
CAS No.
87413-09-0
M.F
C13H13IO8
M. Wt
424.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dess-Martin periodinane

CAS Number

87413-09-0

Product Name

Dess-Martin periodinane

IUPAC Name

(1,1-diacetyloxy-3-oxo-1λ5,2-benziodoxol-1-yl) acetate

Molecular Formula

C13H13IO8

Molecular Weight

424.14 g/mol

InChI

InChI=1S/C13H13IO8/c1-8(15)19-14(20-9(2)16,21-10(3)17)12-7-5-4-6-11(12)13(18)22-14/h4-7H,1-3H3

InChI Key

NKLCNNUWBJBICK-UHFFFAOYSA-N

SMILES

CC(=O)OI1(C2=CC=CC=C2C(=O)O1)(OC(=O)C)OC(=O)C

Synonyms

Acetic Acid 1,1’,1’’-(3-Oxo-1λ5-1,2-benziodoxol-1(3H)-ylidyne) Ester; 1,1,1-Tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3(1H)-one; Dess-Martin Reagent; Martin’s Reagent; Triacetoxyperiodinane; DMP

Canonical SMILES

CC(=O)OI1(C2=CC=CC=C2C(=O)O1)(OC(=O)C)OC(=O)C

Primary and Secondary Alcohol Oxidation:

Dess-Martin periodinane (DMP) is a widely used reagent in organic synthesis, particularly known for its ability to selectively oxidize primary alcohols to aldehydes and secondary alcohols to ketones []. This mild oxidation process operates under neutral conditions, making it suitable for reactions involving sensitive functionalities that might be incompatible with harsher oxidants []. The specific selectivity and mildness of DMP contribute significantly to its popularity in the synthesis of complex molecules [, ].

Total Synthesis of Natural Products:

DMP plays a crucial role in the multi-step total synthesis of numerous natural products due to its aforementioned advantages. As an example, DMP was employed in the total synthesis of the antitumor agent Taxol, highlighting its significance in creating complex natural molecules with potential therapeutic applications [].

C-N Bond Formation:

Beyond alcohol oxidation, DMP demonstrates the ability to participate in C-N bond formation reactions. Studies have shown its effectiveness in constructing C-N bonds, expanding its application scope beyond traditional oxidation reactions []. This additional functionality allows researchers to explore diverse synthetic pathways using DMP.

Other Applications:

DMP's utility extends beyond the points mentioned above. Researchers have explored its use in various other applications, including:

  • Oxidation of N-protected amino alcohols without causing epimerization [].
  • Oxidation of allylic alcohols [].
  • One-pot, multi-step reactions involving oxidation as a key step [].

XLogP3

2.7

UNII

336B74JK56

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (10.42%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (85.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (85.42%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (85.42%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

87413-09-0

Wikipedia

Triacetoxyperiodinane

Dates

Modify: 2023-08-15

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